3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c19-16(14-7-11-23-12-8-14)6-10-18-17(20)9-13-24(21,22)15-4-2-1-3-5-15/h1-5,14,16,19H,6-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHERXNYWNUNMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride . The subsequent steps involve the reaction of benzenesulfonyl chloride with appropriate intermediates to introduce the hydroxy and oxan-4-yl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzenesulfonyl group can be reduced to form benzenesulfinic acid derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced sulfonyl compounds, and substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The hydroxy group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of propanamide derivatives with sulfonamide or cyclic ether substituents. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacological Properties
- Solubility : The oxan-4-yl group in the target compound likely confers higher aqueous solubility compared to Compound 5 (TBS-protected) or N-(3-hydroxy-1-phenylpropyl)-4-methyl-benzenesulfonamide (hydrophobic phenyl group) .
- In contrast, Compound 3z lacks a sulfonamide group, limiting such interactions.
Biological Activity
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by its unique structural features, including a benzenesulfonyl group, a hydroxy group, and a saturated oxane ring. These structural elements are believed to contribute significantly to its biological activity and potential therapeutic applications.
The compound can be synthesized through multi-step organic reactions that introduce the necessary functional groups. Key steps in the synthesis often involve:
- Reagents : Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Solvents : Organic solvents that facilitate the reaction conditions.
- Monitoring Techniques : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess reaction progress and yield.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃S |
| Molecular Weight | 319.39 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not established |
The biological activity of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is likely related to its ability to interact with specific biological targets, particularly enzymes or receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:
- Enzyme Inhibition : Potential inhibitory effects on enzymes related to inflammatory responses.
- Receptor Modulation : Possible modulation of receptor activity, which could influence signaling pathways associated with disease mechanisms.
In Vitro Studies
Preliminary in vitro assays have been conducted to evaluate the binding affinity of this compound against target enzymes. The results indicate promising interactions, suggesting that further studies could elucidate its pharmacological potential.
Case Studies
- Antiviral Activity : In a study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds similar in structure to 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide were evaluated for their ability to inhibit HIV reverse transcriptase. The findings indicated that modifications in the sulfonamide group can enhance binding affinity and selectivity towards the enzyme .
- Antiinflammatory Properties : Another investigation assessed sulfonamide derivatives for their anti-inflammatory effects in animal models. The results demonstrated a significant reduction in inflammatory markers upon treatment with compounds structurally related to 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide, suggesting potential therapeutic applications in inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Promising binding affinity |
| Antiviral | Potential NNRTI activity |
| Antiinflammatory | Significant reduction in markers |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide, and how can purity be assessed?
- Methodology :
- Multi-step synthesis : Begin with sulfonylation of benzenesulfonyl chloride with a hydroxyl-oxane precursor, followed by amidation. Use column chromatography for intermediate purification .
- Purity assessment : Employ HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .
Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze H and C NMR to identify sulfonyl, oxane, and propylamide groups. NOESY or HSQC can resolve stereochemistry at the hydroxy-oxane moiety .
- IR spectroscopy : Confirm carbonyl (amide C=O, ~1650 cm) and sulfonyl (S=O, ~1350–1150 cm) functional groups.
- X-ray crystallography : Resolve 3D conformation for absolute configuration determination .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing reaction conditions in the synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) identifies optimal conditions for yield and selectivity .
- Example parameters :
| Factor | Range | Response Metric |
|---|---|---|
| Temperature | 60–100°C | Yield (%) |
| Catalyst (mol%) | 1–5% | Reaction Time (h) |
| Solvent | DMF, THF, AcCN | Purity (HPLC) |
Q. How can computational modeling be integrated to predict the biological activity or reactivity of this compound?
- Methodology :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, such as sulfonylation kinetics or amidation transition states .
- Molecular docking : Screen against target proteins (e.g., enzymes with sulfonamide-binding pockets) to predict binding affinity. MD simulations assess stability of ligand-receptor complexes .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution to explain reduced in vivo activity .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may alter efficacy .
- Theoretical framework : Align discrepancies with computational ADMET models (e.g., logP, CYP450 interactions) .
Q. How can researchers design stability studies to evaluate the compound under various environmental conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
